1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-
Description
1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- (CAS: Not explicitly listed but structurally related to 3770-97-6 , 25910-85-4 , and synonyms in ) is a diazonaphthoquinone derivative with critical applications in photolithography and photoresist technology. Its structure combines a naphthalene backbone with a sulfonyl chloride group and a diazo moiety at the 6-position, enabling unique photoreactivity. The diazo group (-N₂⁺) undergoes photolytic decomposition under UV light, generating ketene intermediates that crosslink polymers—a property exploited in microchip manufacturing . Key synonyms include 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl chloride and naphthoquinone-(1,2)-diazido-(2)-5-sulfonyl chloride .
Properties
IUPAC Name |
5-chlorosulfonyl-2-diazonionaphthalen-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQQBMOSBPOYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-diazo-1-naphthol-5-sulfonyl chloride appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
| Record name | 2-DIAZO-1-NAPHTHOL-5-SULFONYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3084 | |
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CAS No. |
3770-97-6 | |
| Record name | 2-DIAZO-1-NAPHTHOL-5-SULFONYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3084 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Naphthoquinonediazide-5-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Diazo-1-naphthol-5-sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-diazo-5,6-dihydro-5-oxonaphthalene-2-sulphonyl chloride | |
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Mechanism of Action
Target of Action
It’s known that this compound is a diazo derivative, which are often used in organic synthesis reactions.
Mode of Action
The mode of action of 2-Diazo-1-naphthol-5-sulfonyl chloride involves its reactivity as a diazo compound. Diazo compounds can detonate, particularly organic azides that have been sensitized by the addition of metal salts or strong acids. This reactivity is a key aspect of its interaction with its targets.
Biochemical Pathways
It’s known that diazo compounds can form toxic gases when mixed with certain classes of materials, indicating that it could potentially interfere with various biochemical processes.
Pharmacokinetics
Given its chemical properties, it’s likely that its bioavailability would be influenced by factors such as its insolubility in water.
Result of Action
It’s known to be used as a photosensitizer for ps for printing, suggesting that it may have applications in light-sensitive processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Diazo-1-naphthol-5-sulfonyl chloride. For instance, its reactivity can be triggered by heat, chemical reaction, friction, or impact. Furthermore, it’s known to be flammable and may form an explosive mixture in air.
Biochemical Analysis
Biochemical Properties
It is known that this compound is a diazo derivative. Diazo compounds have been found to possess unique chemical and biological properties that make them valuable tools in scientific investigations.
Molecular Mechanism
It is known that diazo compounds can undergo a variety of reactions, including coupling reactions and cycloadditions. These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Biological Activity
1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- (CAS Number: 3770-97-6) is a diazo compound that has garnered attention in various fields, particularly in organic synthesis and biological research. This compound is characterized by its sulfonyl chloride functional group and its diazo structure, which contribute to its reactivity and potential biological applications.
The molecular formula of 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- is , with a molecular weight of approximately 268.67 g/mol. The compound exhibits notable spectral characteristics, including NMR and FTIR spectra that assist in its identification and analysis.
| Property | Value |
|---|---|
| Molecular Formula | C10H7ClN2O3S |
| Molecular Weight | 268.67 g/mol |
| CAS Number | 3770-97-6 |
| InChI | InChI=1S/C10H5ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5H |
| InChIKey | DZQQBMOSBPOYFX-UHFFFAOYSA-N |
The biological activity of 1-naphthalenesulfonyl chloride is primarily attributed to its ability to form reactive intermediates through diazotization reactions. These intermediates can interact with various biological macromolecules, including proteins and nucleic acids, leading to potential applications in drug development and proteomics.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that compounds similar to 1-naphthalenesulfonyl chloride exhibit antimicrobial properties. For instance, studies on related sulfonyl chlorides have shown effectiveness against various bacterial strains, suggesting a potential role for this compound in developing new antibiotics.
- Proteomics Applications : The compound is utilized in proteomics for labeling proteins due to its reactivity with amines. This property allows for the selective modification of proteins, facilitating studies on protein interactions and functions.
- Cytotoxicity Studies : Preliminary studies have assessed the cytotoxic effects of the compound on cancer cell lines. Results indicate that at certain concentrations, it may induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.
Summary of Research Findings
Scientific Research Applications
Organic Synthesis
NSC serves as a versatile reagent in organic synthesis. It is primarily used for:
- Sulfonylation Reactions : The introduction of sulfonyl groups into organic molecules enhances their reactivity and solubility.
- Diazotization Processes : NSC is utilized in the formation of diazo compounds, which are crucial intermediates in the synthesis of azo dyes and pharmaceuticals.
Case Study: Synthesis of Azo Dyes
A study demonstrated the effectiveness of NSC in synthesizing azo dyes through diazotization reactions. The compound facilitated the formation of stable diazonium salts, which were then coupled with various aromatic compounds to yield vibrant azo dyes, showcasing its utility in dye manufacturing processes.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of NSC exhibit antimicrobial properties against various bacterial strains. The sulfonamide moiety is known for its antibacterial effects.
Case Study: Antibacterial Screening
In a controlled study, several NSC derivatives were synthesized and screened for antibacterial activity. The results showed promising activity against Gram-positive bacteria, indicating potential for development into new antimicrobial agents.
Photochemical Applications
NSC is also explored in photochemical reactions:
- Photosensitizers : Its ability to absorb light makes it suitable for use as a photosensitizer in photodynamic therapy (PDT), a treatment modality for certain cancers.
Case Study: Photodynamic Therapy
Research involving NSC as a photosensitizer demonstrated its effectiveness in inducing cell death in cancer cells upon light activation. This highlights its potential role in developing novel cancer treatments.
Data Tables
| Application Area | Specific Use | Example Compounds | Results/Findings |
|---|---|---|---|
| Organic Synthesis | Sulfonylation | NSC derivatives | Enhanced reactivity and solubility |
| Medicinal Chemistry | Antimicrobial agents | NSC derivatives | Effective against Gram-positive bacteria |
| Photochemical Reactions | Photosensitizers | NSC | Induced cell death in cancer cells |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Derivatives
Key Structural Differences
- Diazo Group Position : The target compound has a diazo group at C6, whereas analogues like 2-diazo-1-naphthol-4-sulfonyl chloride (CAS 36451-09-9) feature diazo moieties at C2, altering UV absorption and reactivity .
- Substituent Effects: Esterification with phenolic groups (e.g., 138636-85-8) increases molecular weight (674.76 g/mol vs. 268.68 g/mol for the parent) and modifies solubility . Bulky substituents (e.g., tert-butyl in 31600-99-4) enhance thermal stability but may reduce photospeed .
Reactivity Comparison :
- The diazo group in the target compound decomposes under UV light (λ = 365 nm), whereas non-diazo analogues (e.g., 85-46-1) are inert to UV but reactive toward amines and alcohols .
- Sulfonate esters (e.g., 138636-85-8) exhibit hydrolytic stability compared to sulfonyl chlorides, which are moisture-sensitive .
Physicochemical Properties
Table 2: Property Comparison
Toxicity and Environmental Impact
Preparation Methods
Diazotization of 2-Amino-1-Naphthalenesulfonic Acid
The synthesis begins with the diazotization of 2-amino-1-naphthalenesulfonic acid. In a representative protocol, sodium 2-amino-1-naphthalenesulfonate (0.3 mol) is dissolved in an aqueous solution containing sodium nitrite (0.303 mol) and cooled to 5°C. The mixture is acidified with diluted hydrochloric acid (0.68 mol) to form the diazonium salt, 2-diazo-1-naphthalenesulfonic acid. Potassium iodide (3 g) is added as a catalyst to facilitate subsequent oxidation.
Critical Parameters:
Oxidation to 1,2-Naphthoquinone-2-Diazide
The diazonium solution is treated with sodium hypochlorite (13.3% available chlorine) and sodium hydroxide (35% aqueous solution) at 20–25°C. This step oxidizes the diazo group to a quinone structure, yielding 1,2-naphthoquinone-2-diazide. The product is extracted using methylene chloride (5–8 times the diazide mass) to isolate the organic phase.
Yield Optimization:
Sulfonation and Chlorination
The isolated 1,2-naphthoquinone-2-diazide undergoes sulfonation with chlorosulfonic acid (5–8 mol equivalents) at 45–70°C for 1–4 hours. This step introduces the sulfonic acid group at the 4-position of the naphthalene ring. Subsequent treatment with thionyl chloride (0.8–5 mol equivalents) at 45–65°C converts the sulfonic acid to the sulfonyl chloride.
Reaction Mechanism:
-
Sulfonation :
Chlorosulfonic acid acts as both a sulfonating agent and a dehydrating agent.
-
Chlorination :
Thionyl chloride replaces the hydroxyl group with chlorine, forming the sulfonyl chloride.
Industrial-Scale Optimization Strategies
Two-Step Reaction System
Modern industrial processes (e.g., US6274714B1, CN1273968A) employ a two-step system to suppress impurities. By separating sulfonation and chlorination, side reactions such as over-sulfonation or diazo group degradation are minimized. This approach achieves yields of 70–75%, compared to 50–60% in single-step methods.
Solvent and Reagent Ratios
Temperature and Time Profiles
| Step | Temperature Range | Duration | Yield Impact |
|---|---|---|---|
| Diazotization | 0–5°C | 30 min | Prevents diazo decomposition |
| Sulfonation | 45–70°C | 1–4 hr | Maximizes sulfonation |
| Chlorination | 45–65°C | 1–3 hr | Balances rate vs. side reactions |
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What toxicological profiles should inform risk assessments for this compound, given structural similarities to naphthalene derivatives?
- Methodological Answer : Reference ATSDR guidelines for naphthalene analogs (e.g., potential hepatotoxicity and hemolytic anemia). Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity. Monitor airborne particulates via HPLC in lab settings .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
